molecular formula C11H24Cl2N2 B1451141 N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1185301-72-7

N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B1451141
CAS No.: 1185301-72-7
M. Wt: 255.22 g/mol
InChI Key: RSEKAZPZTWQEHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride typically involves the reaction of 8-azabicyclo[3.2.1]octan-3-amine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the interactions between proteins and other biomolecules. It is also employed in the development of new biochemical assays and techniques .

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is unique due to its specific diethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and interaction with molecular targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-3-13(4-2)11-7-9-5-6-10(8-11)12-9;;/h9-12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKAZPZTWQEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CC2CCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 2
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N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 4
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 5
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 6
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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